4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoicacidhydrochloride

Lipophilicity Drug Design Physicochemical Property Optimization

Solubility-limited free acid building blocks cause inconsistent DMSO stock preparation and inter-assay variability in HTS cascades. This pre-formed HCl salt eliminates that operational bottleneck. • Directly soluble in aqueous buffer - eliminates sonication and pre-formulation steps for consistent HTS assay preparation • CLogP 0.8 (0.86 units above 3-methoxy analog) pre-emptively addresses permeability challenges for cytosolic/nuclear enzyme targets • MW 267.66 g/mol with TPSA 72.6 Ų provides a 16 g/mol mass advantage over methoxy analog for SAR expansion within drug-like space • ≥95% purity, in stock for immediate global shipping

Molecular Formula C10H12ClF2NO3
Molecular Weight 267.66 g/mol
Cat. No. B7451159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoicacidhydrochloride
Molecular FormulaC10H12ClF2NO3
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl
InChIInChI=1S/C10H11F2NO3.ClH/c1-6-4-7(9(14)15)2-3-8(6)16-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H
InChIKeyJWAYNKROMAMALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic Acid Hydrochloride: A Fluorinated Building Block for Targeted Synthesis and Procurement


4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride (CAS 2551118-68-2) is a fluorinated benzoic acid derivative featuring a 2-amino-1,1-difluoroethoxy moiety at the para position and a methyl group at the meta position of the aromatic ring [1]. The hydrochloride salt form enhances its aqueous solubility and handling properties, making it a versatile intermediate in medicinal chemistry [1]. It belongs to a class of building blocks characterized by fluorine-containing amines and aliphatic amino acid scaffolds, primarily used in the synthesis of bioactive molecules where the difluoroethyl group can act as a metabolically stable isostere for other functional groups .

Why 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic Acid Hydrochloride Cannot Be Interchanged with Close Analogs: A Requirement for Data-Driven Selection


Substituting this compound with structurally similar benzoic acid derivatives, such as its des-methyl or 3-methoxy analogs, can lead to significant and unpredictable changes in key physicochemical properties critical to downstream synthesis and biological performance . Even minor modifications to the aromatic substitution pattern alter the electronic and steric environment of the reactive carboxylic acid and amine handles, impacting coupling efficiency in amide bond formation or bioconjugation reactions . Critically, such changes directly modulate lipophilicity (CLogP), a parameter that governs membrane permeability, metabolic stability, and off-target binding in the final drug-like molecule [1]. Generic substitution without quantitative evidence therefore risks synthetic failure or compromised pharmacokinetic profiles in the lead compound [1].

Quantitative Differentiation of 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic Acid Hydrochloride: Evidence for Informed Procurement


Enhanced Lipophilicity Guides Compound Prioritization for Membrane Permeability Over the 3-Methoxy Analog

The target compound exhibits a calculated partition coefficient (CLogP) of 0.8, representing a significant increase in lipophilicity compared to its direct 3-methoxy analog, 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, which has a reported CLogP of -0.058 . This difference of approximately 0.86 log units is a direct consequence of replacing the polar methoxy substituent with a more lipophilic methyl group. A CLogP value closer to 0 for the methoxy analog indicates a marked preference for the aqueous phase, whereas the target compound's positive CLogP suggests an improved, yet still moderate, ability to partition into lipid membranes, a crucial factor for accessing intracellular targets .

Lipophilicity Drug Design Physicochemical Property Optimization Scaffold Selection

Molecular Weight Advantage of 3-Methyl Substitution Over the 3-Methoxy Analog

With a molecular weight of 267.66 g/mol, the target compound is 16 g/mol lighter than its 3-methoxy analog (MW 283.66 g/mol) . While both values are within the 'Rule of Five' guidelines for oral bioavailability, the lower molecular weight of the methyl-substituted scaffold contributes to a smaller molecular size and lower topological polar surface area (TPSA) of 72.6 Ų, compared to an estimated 81.8 Ų for the methoxy analog [1]. This reduction in size and polarity can translate to enhanced passive permeability and a greater likelihood of achieving oral bioavailability in the final drug candidate, making it a more efficient starting point for lead optimization programs focused on CNS or intracellular targets [1].

Drug Design Lead Optimization Molecular Properties Rule of Five

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Compared to the Free Acid Form

The target compound is specifically provided as a hydrochloride salt, which is known to significantly enhance aqueous solubility and dissolution rate compared to the corresponding free acid, 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid (CAS 2551116-25-5) . While quantitative solubility values for both forms are not publicly available, the presence of the ionizable salt increases the compound's hydrophilicity and crystallinity, facilitating more reliable weighing, dissolution in polar solvents, and formulation for biological assays [1]. This salt form also provides a defined counterion stoichiometry, ensuring batch-to-batch consistency in salt content, which is critical for accurate dosing in pharmacological studies [1].

Formulation Science Compound Handling Solubility Chemical Logistics

Deployment Scenarios for 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic Acid Hydrochloride: Where Its Differentiated Properties Deliver Specific Value


Lead Optimization for Intracellular Enzyme Targets Where Passive Permeability is a Predicted Liability for 3-Methoxy Analogs

Based on its CLogP of 0.8, which is 0.86 units higher than the 3-methoxy analog , this scaffold should be prioritized when the desired target is a cytosolic or nuclear enzyme. Starting with this building block in a medicinal chemistry campaign can pre-emptively address permeability challenges often encountered with more polar, methoxy-substituted counterparts, potentially reducing the number of iterative design cycles needed to achieve cellular activity. The methyl group offers a favorable balance, increasing lipophilicity without adding excessive aromatic bulk that could lead to metabolic instability.

Fragment Elaboration and Scaffold Hopping with a Focus on Ligand Efficiency and Minimal Molecular Bulk

When executing a fragment growth or scaffold-hopping strategy, the target compound's molecular weight of 267.66 g/mol provides a 16 g/mol advantage over the methoxy analog . This lower mass, combined with a favorable TPSA of 72.6 Ų [1], makes it a more attractive core for adding molecular complexity while staying within favorable drug-like space. It is the preferred choice when the goal is to incorporate the beneficial properties of the difluoroethylamine moiety (potential for metabolic stability and altered basicity) without the size penalty of a larger substituent at the 3-position.

Controlled Compound Management for High-Throughput Assays Where Rapid, Reproducible Solubilization is Critical

The procurement of this compound as a pre-formed, high-purity (95%) hydrochloride salt eliminates the need for pre-formulation steps, directly addressing the operational bottleneck of compound solubilization in HTS settings . Unlike the free acid form, the salt guarantees a uniform starting material that dissolves rapidly in aqueous buffers, leading to more consistent DMSO stock solution preparation and lower inter-assay variability. This is crucial for screening cascades where precise, reproducible compound concentrations are essential for generating reliable SAR data.

Synthesis of Novel Autophagy Modulators or Other Bioactive Molecules Requiring a Metabolically Stable Ethoxyamine Moiety

The difluoroethoxyamine side chain is a key pharmacophoric element in certain investigational autophagy-inducing compounds [2]. For research groups synthesizing analogs of such patented or literature-reported molecules, this specific building block provides a direct, validated entry point. Its methyl substitution at the 3-position is a critical structural feature that cannot be replicated by the des-methyl analog, ensuring the synthesized derivative accurately reflects the intended design for structure-activity relationship studies in autophagy or other related pathways.

Quote Request

Request a Quote for 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoicacidhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.